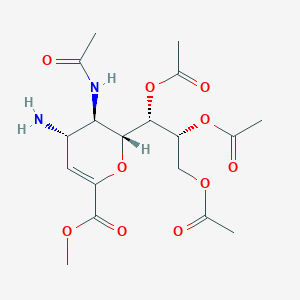

Zanamivir Amine Triacetate Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRWOGLOMFAFCK-IIHMKKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Zanamivir Amine Triacetate Methyl Ester: A Technical Guide to a Key Antiviral Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Zanamivir and the Dawn of Neuraminidase Inhibitors

Zanamivir, marketed as Relenza, holds a significant place in the history of antiviral therapeutics. As one of the first neuraminidase inhibitors, its development marked a paradigm shift in the fight against influenza A and B viruses, moving towards rational, structure-based drug design.[1][2][3] The viral neuraminidase enzyme is crucial for the release of newly formed virus particles from infected host cells, and its inhibition effectively halts the spread of the infection.[4][5] The synthesis of Zanamivir, pioneered by von Itzstein and colleagues, is a landmark in carbohydrate chemistry, starting from the natural substrate of the neuraminidase enzyme, N-acetylneuraminic acid (sialic acid).[6][7][8]

This in-depth technical guide focuses on the core synthetic pathway to a pivotal intermediate in the production of Zanamivir: Zanamivir Amine Triacetate Methyl Ester . This guide will dissect the critical chemical transformations, elucidate the reasoning behind the experimental choices, and provide detailed protocols for the synthesis of this key precursor to a vital anti-influenza agent.

The Strategic Synthesis of this compound

The journey from the readily available N-acetylneuraminic acid to this compound is a multi-step process that involves strategic protection of functional groups, stereoselective introduction of a nitrogen moiety, and subsequent transformation into the desired amine. The overall pathway is a testament to the elegance and precision of modern organic synthesis.

Caption: Conversion of the amine intermediate to Zanamivir.

Guanidinylation

The primary amine of the intermediate is converted to the characteristic guanidine group of Zanamivir. This is typically achieved using a protected guanidinylating agent to control the reactivity of the highly basic guanidine moiety. Common reagents include N,N'-Bis(Boc)-S-methylisothiourea or N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine, often in the presence of a promoter like mercury(II) chloride. [7][9][10][11]The tert-butoxycarbonyl (Boc) protecting groups are crucial for a clean and efficient reaction. [9][10]

Deprotection

The final step is the removal of all protecting groups. The Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the acetate esters are hydrolyzed under basic conditions (saponification) to yield Zanamivir. [5]

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of Zanamivir, as reported in the literature. It is important to note that yields can vary depending on the specific conditions and scale of the reaction.

| Step | Starting Material | Product | Typical Yield (%) | Reference(s) |

| Esterification & Peracetylation | N-acetylneuraminic acid | Peracetylated Methyl Ester | High | [12] |

| Oxazoline Formation & Azide Introduction | Peracetylated Methyl Ester | C4-Azido Intermediate | ~70-80 | [12] |

| Azide Reduction | C4-Azido Intermediate | This compound | Good to High | [1][5] |

| Guanidinylation & Deprotection | This compound | Zanamivir | 30-50 (overall) | [5][7] |

Experimental Protocols

The following are generalized, step-by-step methodologies for the key transformations. Researchers should consult the primary literature for specific reagent quantities and reaction conditions.

Protocol 1: Formation of the C4-Azido Intermediate

-

Dissolve the peracetylated N-acetylneuraminic acid methyl ester in a suitable dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

-

Cool the solution to the appropriate temperature (e.g., 0 °C).

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise and stir for the specified time to form the oxazoline intermediate.

-

Add trimethylsilyl azide (TMSN₃) to the reaction mixture.

-

Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the C4-azido intermediate.

Protocol 2: Reduction of the C4-Azido Intermediate to this compound

Method A: Catalytic Hydrogenation

-

Dissolve the C4-azido intermediate in a suitable solvent (e.g., ethyl acetate or methanol).

-

Add a catalytic amount of Lindlar catalyst.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure).

-

Stir the reaction mixture vigorously until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude amine intermediate.

-

Purify as necessary, often by column chromatography.

Method B: Staudinger Reduction

-

Dissolve the C4-azido intermediate in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.

-

Add triphenylphosphine and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the azide is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to separate the amine from triphenylphosphine oxide.

Conclusion

The synthesis of this compound is a cornerstone of the production of the anti-influenza drug Zanamivir. This technical guide has provided an in-depth look at the strategic chemical transformations, the rationale behind the chosen methodologies, and the practical considerations for its synthesis. A thorough understanding of this synthetic pathway is not only crucial for the production of Zanamivir but also serves as a valuable case study in modern carbohydrate chemistry and the development of antiviral agents. The principles of protecting group strategy, stereoselective synthesis, and the safe handling of hazardous reagents are all critical takeaways for any researcher in the field of drug discovery and development.

References

-

TrimethylsilylAzide-4648-54-8.docx - University of Georgia Office of Research - UGA. (n.d.). Retrieved January 12, 2026, from [Link]

- Chandler, M., et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino Neu5Ac2en. X-Ray molecular structure of 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-erythro-L-gluco-nononic acid.Journal of the Chemical Society, Perkin Transactions 1, (10), 1173-1180.

- De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.Synlett, 2009(20), 3368-3372.

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2018). Molecules, 23(12), 3273. [Link]

- von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication.

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2018). PMC - NIH.[Link]

- Lefeber, D. J., et al. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis.Organic Letters, 3(24), 3891-3894.

- Process for preparing zanamivir and intermediates for use in the process. (2012).

-

Synthesis of zanamivir | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). DiVA portal.[Link]

- von Itzstein, M., et al. (1994). The synthesis of 2,3-didehydro-2,4-dideoxy-4-guanidinyl-N-acetylneuraminic acid: a potent influenza virus sialidase inhibitor.

-

Anti-influenza drugs: the development of sialidase inhibitors. (2009). PubMed.[Link]

-

Synthesis of C-4 and C-7 Triazole Analogs of Zanamivir as Multivalent Sialic Acid Containing Scaffolds. (2009). NIH.[Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). ACS Publications.[Link]

-

Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. (2021). PMC - NIH.[Link]

-

The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). PMC - NIH.[Link]

- Tian, J., et al. (2014). Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958.

- Abdel-Magid, A. F., et al. (2001). Synthesis of influenza neuraminidase inhibitors.Current Opinion in Drug Discovery & Development, 4(6), 776-791.

-

Structure-Based Design, Synthesis of C-1 and C-4 Modified Analogs of Zanamivir as Neuraminidase Inhibitors. (2011). ResearchGate.[Link]

-

Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-didehydro-5-N-acetylneuraminic acid (DANA). (2023). ChemRxiv.[Link]

- Li, C., et al. (2011). Endo-β-N-acetylglucosaminidase catalyzed polymerization of Glc-β-(1→4)-GlcNAc oxazoline: A revisit to the enzymatic transglycosylation.Bioorganic & Medicinal Chemistry, 19(21), 6264-6269.

-

von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. PubMed.[Link]

-

Recent Progress in the Discovery of Neuraminidase Inhibitors as Anti-influenza Agents. (2016). ResearchGate.[Link]

- Visser, E. A., et al. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease.Journal of Biological Chemistry, 297(2), 100911.

-

Oxazoline - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

The acidic hydrolysis of N -acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). ResearchGate.[Link]

-

Synthesis of C-4 and C-7 Triazole Analogs of Zanamivir as Multivalent Sialic Acid Containing Scaffolds | Request PDF. (2009). ResearchGate.[Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). ResearchGate.[Link]

- Brossmer, R., et al. (1980). Enzymic synthesis of 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, a 9-azido-9-deoxy derivative of N-acetylneuraminic acid.

- Paulsen, H., & Kolar, C. (1981). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl).

Sources

- 1. gelest.com [gelest.com]

- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 3. Rational design of potent sialidase-based inhibitors of influenza virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity | MDPI [mdpi.com]

- 8. The synthesis of 2,3-didehydro-2,4-dideoxy-4-guanidinyl-N-acetylneuraminic acid: a potent influenza virus sialidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of C-4 and C-7 Triazole Analogs of Zanamivir as Multivalent Sialic Acid Containing Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zanamivir Amine Triacetate Methyl Ester: A Key Precursor in Antiviral Synthesis

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Zanamivir Amine Triacetate Methyl Ester, a critical intermediate in the synthesis of the neuraminidase inhibitor, Zanamivir. Designed for researchers, scientists, and drug development professionals, this document details the compound's structure, synthesis, purification, and analytical characterization. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for the effective handling and utilization of this key pharmaceutical precursor.

Introduction: The Strategic Importance of a Protected Precursor

Zanamivir, marketed as Relenza, was one of the first neuraminidase inhibitors developed to combat influenza A and B viruses.[1][2] Its synthesis is a multi-step process that requires careful manipulation of the complex N-acetylneuraminic acid (sialic acid) scaffold.[1][3] Central to this synthesis is the strategic use of protecting groups to ensure regioselectivity in subsequent reactions.

This compound (CAS 139110-70-6) is a pivotal, protected intermediate in this synthetic pathway.[4][5] It represents a stabilized form of the sialic acid backbone where:

-

The carboxylic acid is protected as a methyl ester .

-

The hydroxyl groups of the glycerol side chain (at C7, C8, and C9) are protected as acetates .

-

The crucial C4 position bears a primary amine , which is the direct precursor to the pharmacologically essential guanidino group of Zanamivir.[1][6]

The precise characterization and control of this intermediate's chemical properties are paramount for ensuring the efficiency, purity, and overall success of the Zanamivir synthesis. This guide elucidates these properties, offering both foundational data and practical, field-proven insights into its handling and analysis.

Chemical Identity and Structure

The formal chemical name for this intermediate is 5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-Non-2-enonic Acid Methyl Ester 7,8,9-triacetate.[5][7] Its structure is derived from the N-acetylneuraminic acid core, featuring key modifications for synthesis.

2.1. Structural Diagram

Caption: Fig 1. Core structure of this compound.

2.2. Physicochemical Properties

A summary of the core physicochemical properties is presented below. These values are critical for designing reaction conditions, purification protocols, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 139110-70-6 | [4][5] |

| Molecular Formula | C₁₈H₂₆N₂O₁₀ | [4][] |

| Molecular Weight | 430.41 g/mol | [4][] |

| Appearance | Typically a white to off-white crystalline powder | General knowledge |

| Solubility | Soluble in methanol, acetonitrile, and chlorinated solvents. Limited solubility in water. | Inferred from structure & common organic practice |

| Melting Point | Data not consistently available; highly dependent on purity and crystalline form. | [9] |

Synthesis and Purification Workflow

The synthesis of this compound typically starts from N-acetylneuraminic acid (Neu5Ac).[1][10] The process involves a sequence of protection, activation, and nucleophilic substitution steps. The causality for this pathway is to first protect all reactive sites, then create a leaving group at C4, substitute it with a masked amine (azide), and finally reduce it to the target primary amine.

3.1. Synthetic Workflow Diagram

Caption: Fig 2. Generalized synthetic workflow.

3.2. Representative Synthetic Protocol

This protocol is a representative synthesis adapted from established literature routes.[10][11]

Objective: To synthesize the 4-amino intermediate from the corresponding 4-azido precursor.

Materials:

-

Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid (4-azido intermediate)[11]

-

Palladium on carbon (10% Pd/C)

-

Methanol (Anhydrous)

-

Ethyl Acetate

-

Hydrogen gas (H₂) supply

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve the 4-azido intermediate (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents premature reaction and is a safety measure for handling the pyrophoric catalyst.

-

Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, observing the disappearance of the starting azide. The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the catalyst from passing through, which is crucial as residual palladium can be problematic in subsequent steps.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

3.3. Purification Protocol: Flash Column Chromatography

Rationale: The crude product often contains minor impurities and residual reagents. Flash chromatography is the standard method for obtaining high-purity material required for the next synthetic step.

System:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. A common starting point is 100% DCM, gradually increasing the polarity by adding MeOH (e.g., 0% to 10% MeOH). Causality: The amine group on the target compound is polar. A gradient elution is used to first elute non-polar impurities with DCM, then increase the eluent strength with methanol to cleanly elute the more polar product.

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of DCM.

-

Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 100% DCM).

-

Loading: Load the dissolved sample onto the top of the silica bed.

-

Elution: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the percentage of methanol in the eluent to mobilize and elute the target compound.

-

Fraction Analysis: Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., ninhydrin for the primary amine or potassium permanganate).

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate.

4.1. Spectroscopic Data

-

¹H-NMR (Proton NMR): Key expected signals include:

-

Singlets around ~2.0-2.2 ppm corresponding to the methyl protons of the three O-acetyl groups and the single N-acetyl group.

-

A singlet around ~3.8 ppm for the methyl ester (-OCH₃) protons.

-

A complex multiplet region for the protons on the pyran ring and glycerol side chain. The downfield shift of H7, H8, and H9 protons compared to the unprotected diol would confirm the presence of the acetate esters.

-

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) would be expected to show a prominent ion for [M+H]⁺ at m/z 431.4.

4.2. Analytical Purity Assessment: HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A validated method ensures that the material meets the stringent quality requirements for progression to the final API synthesis. While methods for the final Zanamivir drug are well-documented, a typical method for this intermediate would be adapted.[12][13][14]

Protocol: Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of this compound.

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes. Causality: The gradient allows for the separation of compounds with a wide range of polarities. The initial aqueous phase elutes highly polar impurities, while the increasing organic phase elutes the target compound and any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210-230 nm. Causality: The acetamido group and the enonic acid double bond provide UV absorbance in this range.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

Validation System:

-

Specificity: The method should demonstrate that the peak for the main compound is resolved from known impurities and degradation products.

-

Linearity: A calibration curve should be established across a range of concentrations (e.g., 0.1-2.0 mg/mL) to demonstrate a linear relationship between concentration and peak area (R² > 0.999).

-

Precision: Repeated injections of the same sample should yield results with a relative standard deviation (RSD) of <2%.

Chemical Reactivity and Stability

5.1. Key Reactivity: Guanidinylation

The primary chemical utility of this intermediate is the conversion of its C4-amine into the guanidino group of Zanamivir. This is typically achieved by reacting the amine with a guanylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, often promoted by a mercury(II) or copper(II) salt.[1] This is followed by deprotection of the ester and acetate groups under basic (e.g., NaOMe/MeOH) and then acidic conditions to yield the final Zanamivir API.

5.2. Stability Profile

-

pH Stability: The ester and acetate protecting groups are susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially with heating.[9] The compound is most stable at a neutral to slightly acidic pH.

-

Thermal Stability: As a complex organic molecule, it should be stored in a cool, dry place away from light to prevent degradation.

-

Oxidative Stability: The primary amine is susceptible to oxidation. It is best handled under an inert atmosphere where possible, especially for long-term storage.

Conclusion

This compound is a non-commercial, yet indispensable, intermediate in the chemical synthesis of Zanamivir. Its design reflects a strategic application of protecting group chemistry to enable selective functionalization of the complex sialic acid core. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is fundamental for any research or development program focused on Zanamivir or related neuraminidase inhibitors. The protocols and insights provided herein are designed to equip scientists with the knowledge to produce and handle this material with high purity and confidence, ensuring the successful progression toward the final active pharmaceutical ingredient.

References

-

Martins, F., et al. (2020). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 25(6), 1359. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60855, Zanamivir. [Online] Available at: [Link]

-

Li, W., et al. (2019). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Advances, 9(1), 1-15. [Online] Available at: [Link]

-

Tuntivalavut, P., et al. (2012). A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. Indian Journal of Pharmaceutical Sciences, 74(4), 354–358. [Online] Available at: [Link]

-

Liu, K. G., et al. (2004). Synthesis of 4-azido-4-deoxy-Neu5,7,8,9Ac42en1Me. A key intermediate for the synthesis of GG167 from D-glucono-delta-lactone. The Journal of Organic Chemistry, 69(15), 5122-5125. [Online] Available at: [Link]

-

Pharmaffiliates. CAS No : 139110-70-6 | Product Name : this compound. [Online] Available at: [Link]

-

Veeprho. This compound | CAS 139110-70-6. [Online] Available at: [Link]

-

VNU. Zanamivir, Relenza…For the prevention and treatment of influenza A and B. (2014). [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 439197, N-Acetyl-Neuraminic Acid. [Online] Available at: [Link]

-

ResearchGate. Synthesis of zanamivir. (2010). [Online] Available at: [Link]

-

Palese, P., & O'Neill, R. E. (2000). Zanamivir: from drug design to the clinic. The Journal of clinical investigation, 106(3), 341-343. [Online] Available at: [Link]

-

ResearchGate. RP-HPLC Method for Estimation of Zanamivir in API and Pharmaceutical Formulation. (2021). [Online] Available at: [Link]

-

Bavaskar, S. K. R., et al. (2023). Stability Indicating RP-HPLC Method Development, Optimization And Validation For Estimation Of Zanamivir And Rimantadine And Its Degradation Products Using Quality By Design Approach. African Journal of Biomedical Research, 27(4S). [Online] Available at: [Link]

-

Reddy, Y. R., et al. (2011). Estimation of Zanamivir drug present tablets by using RP-HPLC method. International Journal of PharmTech Research, 3(1), 184-188. [Online] Available at: [Link]

Sources

- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zanamivir: from drug design to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Synthesis of 4-azido-4-deoxy-Neu5,7,8,9Ac42en1Me. A key intermediate for the synthesis of GG167 from D-glucono-delta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

A Technical Guide to the Structure Elucidation of Zanamivir Amine Triacetate Methyl Ester

Introduction

In the synthesis pathway of Zanamivir, a potent neuraminidase inhibitor used in the treatment of influenza, the characterization of its precursors is of paramount importance. Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6) serves as a critical synthetic intermediate.[][2][3] The unambiguous confirmation of its molecular structure is a fundamental requirement for regulatory compliance, ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Misidentification of such a precursor could lead to the generation of incorrect final products or impurities, compromising drug quality.

This in-depth technical guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound. As a Senior Application Scientist, my approach is to present not just the "what" but the "why"—the causal logic behind the selection of each analytical technique and the synergy between them. This guide moves beyond a simple listing of methods to detail an integrated, self-validating workflow designed for researchers, scientists, and drug development professionals who require absolute certainty in molecular characterization.

Chapter 1: Foundational Analysis - Mass Spectrometry (MS)

Expertise & Experience: The Rationale for Starting with MS

Mass spectrometry is the cornerstone of initial structural analysis. Its primary function is to provide a rapid and highly accurate determination of the molecular weight and, with high-resolution instruments, the elemental composition. This is the first critical checkpoint: does the mass of the synthesized compound match the theoretical mass of this compound? This step prevents the investment of significant resources in analyzing a fundamentally incorrect molecule.

Principle of the Technique

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It combines the separation power of liquid chromatography with the analytical precision of mass spectrometry. For this molecule, Electrospray Ionization (ESI) in positive ion mode is highly effective due to the presence of the basic amine group, which is readily protonated to form a pseudomolecular ion [M+H]⁺.[4][5] High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides mass accuracy within a few parts per million (ppm), allowing for the confident determination of the elemental formula.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 1-10 µg/mL.

-

Chromatographic Separation:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Full Scan MS (m/z range 100-1000) for parent ion detection, followed by data-dependent MS/MS (tandem mass spectrometry) for fragmentation.

-

Collision Gas: Argon or Nitrogen.

-

Resolution: Set to >60,000 to achieve high mass accuracy.

-

Data Interpretation: Confirming the Formula and Core Fragments

The primary goal is to confirm the molecular formula C₁₈H₂₆N₂O₁₀, which has a theoretical monoisotopic mass of 430.1642 Da. The HRMS analysis should detect the protonated molecule [M+H]⁺ at m/z 431.1715.

Tandem MS (MS/MS) provides structural clues by fragmenting the molecule. By isolating the parent ion (m/z 431.17) and colliding it with a gas, we can observe characteristic losses.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Species | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) | Interpretation |

| [M+H]⁺ | 431.1715 | 431.1713 | -0.5 | Protonated parent molecule |

| [M-CH₂CO+H]⁺ | 389.1609 | 389.1608 | -0.3 | Loss of a ketene molecule from an acetate group |

| [M-CH₃COOH+H]⁺ | 371.1453 | 371.1451 | -0.5 | Loss of an acetic acid molecule |

| [M-OCH₃+H]⁺ | 400.1555 | 400.1553 | -0.5 | Loss of the methoxy group from the methyl ester |

This fragmentation pattern provides a preliminary fingerprint of the molecule, confirming the presence of acetate and methyl ester functional groups.

Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.

Chapter 2: Mapping the Molecular Scaffold - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Logic of Orthogonal Analysis

While MS provides the formula, it reveals little about the specific arrangement of atoms or the stereochemistry. NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. It is an orthogonal and complementary technique to MS. By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the molecular puzzle, proton by proton.

Principle of the Technique

-

1D NMR (¹H and ¹³C): ¹H NMR identifies all unique proton environments and their neighboring protons (through spin-spin coupling). ¹³C NMR identifies all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons that are 2-3 bonds away, crucial for connecting molecular fragments.

-

Experimental Protocol: NMR Characterization

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Methanol-d₄ is often a good starting point for polar molecules.

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.[6]

-

1D Experiments:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

-

2D Experiments:

-

Acquire a standard gradient-selected COSY experiment.

-

Acquire a phase-sensitive HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

-

Acquire an HMBC experiment with the long-range coupling delay optimized for ~8 Hz.

-

Data Interpretation: Assembling the Structure

The known structure of this compound has 26 protons and 18 carbons. The NMR spectra must account for all of them. Interpretation is a systematic process:

-

Identify Key Signals: Locate the distinct signals for the methyl ester protons (~3.7 ppm), the three acetate methyl protons (~2.0-2.2 ppm), and the N-acetyl methyl protons (~1.9 ppm).

-

Use HSQC: Correlate these proton signals to their respective carbons to confirm the presence of these functional groups.

-

Trace the Backbone with COSY: Starting from a well-resolved proton signal on the pyran ring or the side chain, use the COSY spectrum to "walk" along the chain of coupled protons, identifying adjacent H-H relationships.

-

Connect Fragments with HMBC: Use HMBC correlations to link the fragments. For example, an HMBC correlation from the methyl ester protons to the carboxyl carbon (C=O) confirms the ester group's location.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in Methanol-d₄)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |

| C=O (Ester) | ~168 | - | - | OCH₃ |

| OC H₃ | ~52 | ~3.7 | s | C=O (Ester) |

| C=O (Acetates x3) | ~171-172 | - | - | Acetate CH₃ |

| C H₃ (Acetates x3) | ~20-21 | ~2.0-2.2 | s | Acetate C=O |

| C=O (N-Acetyl) | ~174 | - | - | N-Acetyl CH₃ |

| C H₃ (N-Acetyl) | ~22 | ~1.9 | s | N-Acetyl C=O, C5 |

| C6 | ~165 | - | - | H4, H7 |

| C2 | ~100 | ~4.5 | d | C6, C4 |

| C3 | ~50 | ~4.2 | dd | C2, C4, C5 |

| C4 | ~55 | ~3.8 | t | C3, C5, C6 |

| C5 | ~53 | ~4.0 | m | C4, N-Acetyl C=O |

| C7 | ~75 | ~5.3 | dd | C6, C8, C9 |

| C8 | ~70 | ~5.1 | m | C7, C9 |

| C9 | ~65 | ~4.1, 4.3 | m, m | C7, C8 |

Note: These are estimated values for illustrative purposes. Actual values may vary.

Chapter 3: Definitive Stereochemical Confirmation - Single Crystal X-Ray Crystallography

Trustworthiness: The Mandate for Absolute Structure

For complex molecules with multiple stereocenters, like this Zanamivir precursor, MS and NMR alone may not be sufficient to unambiguously determine the absolute stereochemistry. X-ray crystallography provides the ultimate proof by generating a three-dimensional electron density map of the molecule in the solid state. Its use in confirming the structure of Zanamivir itself underscores its power and relevance.[7][8][9][10]

Principle of the Technique

When a beam of X-rays is passed through a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern contains detailed information about the precise arrangement of atoms in the crystal lattice. By analyzing this pattern, crystallographers can solve for and refine a 3D model of the molecule with atomic-level resolution.

Experimental Workflow: From Powder to Structure

-

Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal from the purified powder. This is typically achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent, or cooling.[7]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit.

Data Interpretation: The Unambiguous Result

The output of a successful X-ray crystallography experiment is a definitive 3D structure that confirms:

-

Connectivity: The exact bonding arrangement of all atoms.

-

Configuration: The relative stereochemistry of all chiral centers.

-

Absolute Stereochemistry: The absolute configuration (R/S) of each chiral center, typically determined using anomalous dispersion effects (Flack parameter).

-

Conformation: The preferred three-dimensional shape of the molecule in the crystalline state.[6]

This technique provides the final, incontrovertible piece of evidence, validating the structural hypotheses derived from MS and NMR.

Chapter 4: An Integrated Approach to Unambiguous Elucidation

Authoritative Grounding: The Synergy of a Multi-Technique Platform

The strength of this structure elucidation strategy lies not in any single technique, but in their synergistic and corroborative power. Each method provides a unique and essential piece of the puzzle, and together they form a self-validating system.

-

HRMS provides the elemental formula, setting the boundary conditions for the entire investigation.

-

NMR builds the 2D molecular map, connecting the atoms provided by MS and revealing the proton and carbon environments.

-

X-Ray Crystallography provides the definitive 3D structure, confirming the 2D map from NMR and establishing the absolute stereochemistry.

A discrepancy at any stage requires re-evaluation. If the NMR data cannot be reconciled with the MS formula, or if the X-ray structure contradicts the NMR connectivity, it signals a problem with the sample or the interpretation, prompting further investigation.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of a pharmaceutical precursor like this compound is a rigorous, multi-step process that demands the highest level of scientific integrity. The integrated application of High-Resolution Mass Spectrometry, comprehensive NMR spectroscopy, and Single Crystal X-Ray Crystallography provides a robust and self-validating workflow. This approach ensures that the identity and stereochemical integrity of this critical intermediate are confirmed with absolute certainty, a non-negotiable requirement in the development and manufacturing of safe and effective antiviral therapeutics.

References

-

A Sensitive And Rapid LC-MS/MS Method For The Determination Of Zanamivir In Human Plasma. (n.d.). Semantic Scholar. Retrieved from [Link][4]

-

Eisai, T., et al. (2010). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis. Available at: [Link][11]

-

Mohammad, A. S., et al. (2021). Zanamivir | Influenza | Neuraminidase Inhibitor | Validation | Liquid Chromatography With Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences. Available at: [Link][5]

-

Cass, L. M., et al. (2000). Direct Measurement of the Anti-Influenza Agent Zanamivir in the Respiratory Tract following Inhalation. Antimicrobial Agents and Chemotherapy. Available at: [Link][12]

-

Allen, J. D., et al. (1999). Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][13]

-

Graves, B. J., et al. (2010). Structural Elucidation of the Neuraminidase Inhibitor Zanamivir (Relenza): Creeping and Diffusion for Polymorph Separation. Crystal Growth & Design. Available at: [Link][7]

-

Analytical Methods to Determine Anti-Influenza Drugs. (2011). Critical Reviews in Analytical Chemistry. Available at: [Link][14]

-

Russell, R. J., et al. (2006). N8 neuraminidase in complex with zanamivir. RCSB PDB. Available at: [Link][15]

-

This compound | CAS 139110-70-6. Veeprho. Retrieved from [Link][16]

-

Yang, H., Stevens, J. (2017). The crystal structure of neuraminidase in complex with zanamivir from A/Shanghai/2/2013 (H7N9) influenza virus. RCSB PDB. Available at: [Link][8]

-

Supplementary Information for: Conformational Analysis of Peramivir Reveals Critical Differences Between Free and Enzyme-Bound S. The Royal Society of Chemistry. Retrieved from [Link][6]

-

Competition STD-NMR of suramin (7) and zanamivir (3) in presence of... ResearchGate. Retrieved from [Link][17]

-

Shie, J-J., et al. (2014). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link][18]

-

Haire, L. F., et al. (2010). Structural and Functional Basis of Resistance to Neuraminidase Inhibitors of Influenza B Viruses. Journal of Molecular Biology. Available at: [Link][9]

-

Collins, P. J., et al. (2008). Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants. Nature. Available at: [Link][10]

Sources

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.139110-70-6 BOC Sciences United States [bocscichem.lookchem.com]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rcsb.org [rcsb.org]

- 9. Structural and Functional Basis of Resistance to Neuraminidase Inhibitors of Influenza B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Measurement of the Anti-Influenza Agent Zanamivir in the Respiratory Tract following Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. rcsb.org [rcsb.org]

- 16. veeprho.com [veeprho.com]

- 17. researchgate.net [researchgate.net]

- 18. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to the Role of Zanamivir Amine Triacetate Methyl Ester in Antiviral Drug Development

Introduction: From Sialic Acid to a Potent Neuraminidase Inhibitor

The development of Zanamivir (marketed as Relenza) marked a turning point in the fight against influenza, representing one of the first successful examples of rational, structure-based drug design.[1][2][3] This potent and selective inhibitor of influenza neuraminidase, an enzyme critical for the release and spread of viral progeny, was engineered from a deep understanding of the enzyme's active site.[4][5][6] The journey from the natural substrate, sialic acid, to the final drug molecule is a testament to meticulous synthetic chemistry, where strategic protection and manipulation of functional groups are paramount. At the heart of this synthesis lies a key intermediate: Zanamivir Amine Triacetate Methyl Ester .[][8][9]

This technical guide provides an in-depth exploration of the role and significance of this compound in the development of Zanamivir. We will dissect its chemical nature, the rationale for its use, the synthetic pathways it enables, and its central contribution to the structure-activity relationship (SAR) studies that culminated in a clinically effective antiviral agent.

Section 1: Chemical Identity and Strategic Importance of this compound

This compound is a fully protected derivative of the 4-amino analogue of 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA). Its primary role is to serve as a stable, manipulable precursor in the multi-step synthesis of Zanamivir.[]

Chemical Profile:

| Characteristic | Value |

| IUPAC Name | 5-(Acetylamino)-4-amino-2, 6-anhydro-3, 4, 5-trideoxy-D-glycero-D-galacto-Non-2-enonic Acid Methyl Ester 7, 8, 9-Triacetate[8] |

| CAS Number | 139110-70-6[][8][10] |

| Molecular Formula | C18H26N2O10[][8][10] |

| Molecular Weight | 430.41 g/mol [][8][10] |

The strategic importance of this intermediate lies in the temporary masking of reactive functional groups. The sialic acid scaffold contains multiple hydroxyl groups and a carboxylic acid, which would interfere with the selective chemical transformations required at the C4 position.

-

Methyl Ester: The carboxylic acid at the C2 position is protected as a methyl ester. This prevents its participation in unwanted side reactions, such as acting as a nucleophile, and allows for controlled deprotection in the final stages of the synthesis.

-

Triacetate Groups: The three hydroxyl groups on the glycerol side chain (at C7, C8, and C9) are protected as acetate esters. This is a crucial step to prevent their reaction during the azido-to-amine reduction and subsequent guanylation steps.

-

C4-Amino Group: This primary amine is the precursor to the critical guanidinium group. Its temporary existence as a free amine in this protected intermediate allows for the specific and high-yield introduction of the guanidino moiety.

This multi-faceted protection scheme is a classic example of synthetic strategy, ensuring that the complex molecular architecture is assembled with high fidelity.

Section 2: The Synthetic Pathway: From Sialic Acid to Zanamivir

The synthesis of Zanamivir, pioneered by von Itzstein and coworkers, typically starts from N-acetylneuraminic acid (sialic acid, Neu5Ac).[11] The formation of this compound is a critical juncture in this pathway.

Experimental Protocol: Synthesis of Zanamivir from a Protected Azide Intermediate

The following protocol outlines the key steps leading to Zanamivir, highlighting the conversion of the azide precursor to the amine intermediate and its subsequent guanylation.

-

Starting Material: The synthesis begins with a protected azide intermediate, specifically 5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid methyl ester 7,8,9-triacetate (Zanamivir Azide Triacetate Methyl Ester).[10]

-

Reduction of the Azide:

-

The azide intermediate is dissolved in an appropriate solvent, such as methanol.

-

A catalyst, typically Palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (hydrogenation) to reduce the azide group (-N3) to a primary amine (-NH2). This reaction is highly selective and does not affect the other protecting groups.

-

Completion of the reaction yields This compound .

-

-

Guanylation of the C4-Amine:

-

The isolated this compound is dissolved in a suitable solvent.

-

A guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, is added in the presence of a base (e.g., triethylamine). This reaction specifically targets the newly formed C4-amino group.

-

The reaction proceeds to form the protected guanidinium group at the C4 position.

-

-

Deprotection:

-

The product from the guanylation step is then subjected to basic hydrolysis (e.g., using sodium hydroxide in methanol/water).

-

This step serves a dual purpose: it hydrolyzes the three acetate esters on the glycerol side chain back to hydroxyl groups and saponifies the methyl ester at C2 to the final carboxylate.

-

Acidification, followed by purification (e.g., by ion-exchange chromatography), yields the final active pharmaceutical ingredient, Zanamivir.

-

Visualization of the Synthetic Workflow

Caption: Key transformations in the synthesis of Zanamivir.

Section 3: Mechanism of Action and the Significance of the C4-Guanidino Group

The entire synthetic effort is directed towards installing a guanidinium group at the C4 position of the sialic acid analogue. The rationale for this is rooted in the three-dimensional structure of the influenza neuraminidase active site.

Computational and X-ray crystallography studies revealed a conserved pocket within the active site containing negatively charged amino acid residues, notably glutamic acid (Glu119 and Glu227) and aspartic acid (Asp151).[1][2][12] While the parent compound DANA is a weak inhibitor, it was hypothesized that introducing a positively charged group at the C4 position, which sits at the entrance to this pocket, would lead to a strong ionic interaction, thereby significantly enhancing binding affinity.[2][13]

-

From Hydroxyl to Amine to Guanidino: The initial C4-hydroxyl of DANA was first replaced with an amino group. This 4-amino-DANA was found to be a 100-fold better inhibitor than DANA, confirming the hypothesis.[1]

-

The Guanidinium Advantage: The guanidino group is more basic than an amino group and can form a more extensive network of hydrogen bonds. The larger, planar, and charge-delocalized guanidinium group on Zanamivir was found to fit perfectly into the pocket, forming a salt bridge and multiple hydrogen bonds with the conserved acidic residues.[12][14] This modification resulted in a greater than 10,000-fold enhancement in binding affinity over DANA, creating a highly potent inhibitor.[13]

The synthesis via this compound is the practical execution of this structure-based design, enabling the precise installation of the amine which is the direct precursor to this all-important guanidinium group.

Visualization of Zanamivir's Binding Mechanism

Caption: Key interactions of Zanamivir in the neuraminidase active site.

Section 4: Role in Structure-Activity Relationship (SAR) Studies

The development of Zanamivir is a prime example of successful SAR. This compound and its azide precursor were instrumental in allowing researchers to systematically modify the C4 position and evaluate the impact on inhibitory activity.

SAR Summary at the C4 Position:

| C4 Substituent | Relative Inhibitory Potency | Rationale for Activity Change |

| -OH (DANA) | Base (1x) | Weak hydrogen bonding interaction.[13] |

| -NH2 | ~100x | Introduction of a positive charge allows for a salt bridge with Glu119.[1][2] |

| -NH-C(=NH)NH2 (Guanidino) | >10,000x | Optimal fit, charge delocalization, and extensive hydrogen bonding network with Glu119, Glu227, and Asp151.[13][14] |

| -N3 (Azide Precursor) | Negligible | Neutral, non-interactive group. Serves only as a synthetic handle. |

These studies conclusively demonstrated that the guanidino group provides the optimal combination of size, shape, and charge for potent inhibition of the influenza neuraminidase. The synthetic accessibility of the C4-amine intermediate was the key that unlocked the ability to perform these crucial chemical explorations.

Conclusion

This compound is far more than a mere synthetic impurity or transient molecule. It represents a cornerstone in the rational design and chemical synthesis of Zanamivir. Its carefully designed structure, with strategically placed protecting groups, allows for the precise and efficient installation of the critical C4-guanidinium functionality. This intermediate embodies the principles of modern medicinal chemistry: enabling the synthesis of a complex target molecule, facilitating the exploration of structure-activity relationships, and ultimately leading to the development of a life-saving antiviral therapeutic. The study of its role provides invaluable insights for researchers and professionals in the ongoing quest for novel antiviral agents.

References

-

Bantia, S., et al. (2001). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. [Link]

-

Colman, P. M. (1999). Zanamivir: from drug design to the clinic. ResearchGate. [Link]

-

Hayden, F. G., et al. (1997). Efficacy and safety of the neuraminidase inhibitor zanamivir in the treatment of influenzavirus infections. GG167 Influenza Study Group. The New England Journal of Medicine, 337(13), 874–880. [Link]

-

Kim, C. U., et al. (1998). Structure−Activity Relationship Studies of Novel Carbocyclic Influenza Neuraminidase Inhibitors. Journal of Medicinal Chemistry, 41(14), 2451–2460. [Link]

-

McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and Other Respiratory Viruses, 7(Suppl 1), 25–36. [Link]

-

Stoll, V., et al. (2003). Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science, 12(6), 1190–1199. [Link]

-

Veeprho. This compound | CAS 139110-70-6. [Link]

-

von Itzstein, M. (2007). The war against influenza: discovery and development of sialidase inhibitors. Nature Reviews Drug Discovery, 6(12), 967–974. [Link]

-

Wikipedia. (2023). Zanamivir. [Link]

-

Yao, X., et al. (2021). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 26(16), 4875. [Link]

Sources

- 1. Zanamivir - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Relenza® – CSIROpedia [csiropedia.csiro.au]

- 4. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 5. news-medical.net [news-medical.net]

- 6. proteopedia.org [proteopedia.org]

- 8. veeprho.com [veeprho.com]

- 9. scbt.com [scbt.com]

- 10. allmpus.com [allmpus.com]

- 11. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zanamivir Amine Triacetate Methyl Ester: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanamivir Amine Triacetate Methyl Ester, a critical intermediate in the synthesis of the neuraminidase inhibitor Zanamivir, plays a pivotal role in the development of antiviral therapeutics. This guide provides a comprehensive technical overview of its chemical identifiers, synthesis, and characterization, offering valuable insights for researchers and professionals in the field of drug discovery and development. Understanding the nuances of this precursor is essential for the efficient and scalable production of Zanamivir, a vital tool in the global fight against influenza.

Core Identifiers and Chemical Properties

A solid understanding of the fundamental properties of this compound is the foundation for its successful application in synthesis and research. Key identifiers and physicochemical properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 139110-70-6 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₆N₂O₁₀ | [4][] |

| Molecular Weight | 430.41 g/mol | [4][] |

| IUPAC Name | 5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid methyl ester 7,8,9-triacetate | [1] |

| Synonyms | methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | [1] |

The Synthetic Pathway: From N-Acetylneuraminic Acid to a Key Zanamivir Intermediate

The synthesis of this compound is a multi-step process that begins with the naturally occurring sialic acid, N-acetylneuraminic acid (Neu5Ac). The foundational pathway, pioneered by von Itzstein and coworkers, has been the subject of various modifications to enhance yield and scalability.[6][7] The general synthetic sequence involves several key transformations.[7]

Logical Flow of the Synthesis

The synthesis is designed to introduce the necessary functional groups and stereochemistry required for the final Zanamivir molecule. The process can be visualized as a series of strategic chemical modifications to the starting material.

Caption: Synthetic workflow from N-acetylneuraminic acid to this compound.

Detailed Experimental Protocol

While various modifications exist, the following protocol outlines a representative synthesis based on established methodologies.

Step 1: Esterification of N-Acetylneuraminic Acid

-

Objective: To protect the carboxylic acid group as a methyl ester.

-

Procedure: N-acetylneuraminic acid is dissolved in methanol and treated with a catalytic amount of acid (e.g., trifluoroacetic acid) under microwave irradiation or stirred at room temperature with an acidic resin.[8] The reaction is monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed under reduced pressure to yield the methyl ester.

Step 2: Peracetylation

-

Objective: To protect the hydroxyl groups with acetyl groups.

-

Procedure: The methyl ester from the previous step is treated with an excess of acetic anhydride in the presence of a base, such as pyridine or imidazole, at room temperature.[8] The reaction mixture is stirred until TLC indicates the complete consumption of the starting material. The excess reagents are removed, typically by co-evaporation with a suitable solvent, and the peracetylated product is purified.

Step 3: Introduction of the Azido Group at C-4

-

Objective: To introduce a nitrogen functionality at the C-4 position with the correct stereochemistry. This is a crucial step that sets the stage for the final amine group.

-

Procedure: The peracetylated intermediate is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the formation of a glycal or an oxazoline intermediate.[8] This intermediate is then reacted with an azide source, like trimethylsilyl azide (TMSN₃) or lithium azide (LiN₃), in an Sₙ2-type reaction to introduce the azido group at the C-4 position.[8]

Step 4: Reduction of the Azido Group

-

Objective: To convert the azido group to the primary amine.

-

Procedure: The 4-azido intermediate is subjected to reduction. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like tin(II) chloride. The completion of the reaction is monitored by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product is then purified to yield this compound.

Characterization and Analytical Methods

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized this compound. This compound is often used as a highly characterized reference material in regulatory submissions like Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[1]

| Analytical Method | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound. | A single major peak corresponding to the product with high purity (typically >95%). |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 430.41 g/mol . |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm stereochemistry. | The spectra will show characteristic peaks for the acetyl, methyl ester, and pyran ring protons and carbons. The coupling constants in the ¹H NMR spectrum are critical for confirming the stereochemistry. |

While specific spectral data is proprietary to manufacturers, a detailed Structure Elucitation Report (SER) is often available with commercial reference standards.[1]

Role in Zanamivir Synthesis and Future Directions

This compound is the immediate precursor to the guanidinylation step in the synthesis of Zanamivir. The primary amine at the C-4 position is reacted with a guanidinylating agent to introduce the characteristic guanidine group of Zanamivir.

Sources

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Neuraminidase Inhibitor: An In-depth Technical Guide to the Discovery and Synthesis of Zanamivir Amine Triacetate Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive account of the discovery and synthetic history of Zanamivir, a pioneering neuraminidase inhibitor for the treatment of influenza. We delve into the seminal structure-based drug design that led to its conception and provide a detailed examination of the chemical synthesis of a key intermediate, Zanamivir Amine Triacetate Methyl Ester. This document is intended to serve as a technical resource, offering insights into the experimental rationale and methodologies that underpinned the development of this important antiviral agent.

Introduction: The Quest for an Influenza Antiviral

The influenza virus, with its propensity for antigenic drift and shift, has posed a persistent threat to global public health. For decades, the therapeutic arsenal against this respiratory pathogen was limited. The emergence of rational drug design, coupled with a deeper understanding of the viral life cycle, paved the way for a new class of antiviral agents: neuraminidase inhibitors.[1]

Viral neuraminidase is a crucial enzyme that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[2] Inhibition of this enzyme leads to viral aggregation at the cell surface and a halt in the spread of infection.[3] This understanding of the viral mechanism provided a clear target for therapeutic intervention.

The Dawn of a New Era: The Discovery of Zanamivir

The journey to Zanamivir began in the late 1980s, spearheaded by a team of scientists including Mark von Itzstein at the Victorian College of Pharmacy, Monash University, in collaboration with the Commonwealth Scientific and Industrial Research Organisation (CSIRO) in Australia.[4][5] Their work is a landmark example of structure-based drug design.

The starting point for their investigation was the known inhibitory activity of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a sialic acid analogue, against neuraminidase.[4][5] Utilizing X-ray crystallography data of the influenza neuraminidase active site, the team employed computational modeling to design more potent inhibitors.[4] This pioneering approach revealed that the introduction of a positively charged group at the C4 position of DANA could form a strong salt bridge with a conserved glutamic acid residue (Glu 119) in the enzyme's active site.[4]

Initial explorations with an amino group at C4 showed a significant increase in inhibitory activity.[4] Further refinement, driven by the understanding of the active site's topology, led to the substitution with a guanidinyl group, which could form an even more stable interaction.[4] This rationally designed molecule was Zanamivir.

Chemical Synthesis: Forging the Path to a New Therapeutic

The translation of the theoretical Zanamivir molecule into a tangible compound required a sophisticated synthetic strategy. The most common and historically significant route commences with N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid.[4][6] The synthesis of this compound is a critical juncture in this pathway, representing the penultimate precursor to the final active pharmaceutical ingredient.

The overall synthetic pathway can be conceptualized as follows:

Caption: Generalized synthetic workflow for Zanamivir from N-acetylneuraminic acid.

Rationale Behind the Synthetic Strategy

The choice of N-acetylneuraminic acid as the starting material was logical, given its structural similarity to the target molecule and its commercial availability.[5] The key strategic challenges in the synthesis were the stereoselective introduction of the guanidinyl precursor (the amino group) at the C4 position and the formation of the 2,3-double bond.

The synthetic sequence was designed to:

-

Protect reactive functional groups: The hydroxyl and carboxylic acid groups of Neu5Ac are acetylated and esterified, respectively, to prevent unwanted side reactions in subsequent steps.

-

Introduce the key functionalities: The critical amino group at C4 is introduced via an azide intermediate, a common and reliable method in carbohydrate chemistry. The 2,3-unsaturation is typically formed through an elimination reaction.

-

Control stereochemistry: The stereochemistry at the newly formed chiral center at C4 is crucial for the inhibitor's binding to the neuraminidase active site. The use of an azide addition to an unsaturated precursor allows for stereochemical control.

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation of the key steps leading to this compound, based on the foundational work of von Itzstein and subsequent process development.

Step 1: Esterification and Peracetylation of N-Acetylneuraminic Acid

-

Esterification: N-acetylneuraminic acid is suspended in methanol, and an acid catalyst (e.g., Dowex-H+ resin) is added.[5] The mixture is stirred at room temperature for approximately 10 hours to afford the methyl ester.[5] The resin is then filtered off, and the solvent is removed under reduced pressure.

-

Peracetylation: The crude methyl ester is treated with acetic anhydride and a catalytic amount of a Lewis acid such as BF₃·OEt₂ at 0°C.[5] This reaction acetylates all the hydroxyl groups, yielding the fully protected intermediate.

Step 2: Formation of the 2,3-Unsaturated Intermediate

The peracetylated methyl ester is subjected to an elimination reaction to introduce the 2,3-double bond. This is typically achieved by treating the compound with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like chloroform at reflux.[4]

Step 3: Introduction of the Azido Group at C4

The 2,3-unsaturated intermediate is then reacted with an azide source, commonly azidotrimethylsilane (TMSN₃), in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4] This reaction proceeds via a stereoselective 1,4-addition of the azide to the α,β-unsaturated ester, yielding the 4-azido intermediate.

Step 4: Reduction of the Azido Group to Form this compound

This is the final step in the formation of the target intermediate.

-

Reaction Setup: The 4-azido intermediate, methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate, is dissolved in a suitable solvent such as ethyl acetate or methanol.

-

Reduction: The reduction of the azide to the primary amine can be achieved through several methods. A common laboratory-scale method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] Alternative reducing agents that avoid the use of high-pressure hydrogen include zinc dust in the presence of ammonium chloride.[7] The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel to obtain the pure amine.

Data Summary

| Intermediate/Product | Key Transformation | Typical Reagents |

| Methyl Ester of Neu5Ac | Esterification | Methanol, Dowex-H+ |

| Peracetylated Intermediate | Acetylation | Acetic anhydride, BF₃·OEt₂ |

| 2,3-Unsaturated Intermediate | Elimination | DBU |

| 4-Azido Intermediate | Azide Addition | TMSN₃, TMSOTf |

| This compound | Azide Reduction | H₂, Pd/C or Zn/NH₄Cl |

| Zanamivir | Guanidinylation | 1H-Pyrazole-1-carboxamidine hydrochloride |

The Final Step: Guanidinylation

The synthesized this compound serves as the direct precursor for the final guanidinylation step. This transformation is typically achieved by reacting the amine with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, followed by deprotection of the acetyl and ester groups to yield Zanamivir.[7]

Sources

- 1. Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Simple and Efficient Stereoselective Synthesis of a 2,3-Difluorosialic Acid-Based Influenza Virus Neuraminidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. mdpi.com [mdpi.com]

- 7. EP2476675A1 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Zanamivir Amine Triacetate Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic profile of Zanamivir Amine Triacetate Methyl Ester, a key synthetic precursor to the antiviral agent Zanamivir.[][2] While Zanamivir is a critical tool in combating influenza A and B viruses, the purity and structural integrity of its intermediates are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This document delves into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this intermediate, offering a predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific rigor and trustworthiness.

The molecular formula for this compound is C18H26N2O10, with a corresponding molecular weight of 430.41 g/mol .[][4] Understanding its spectroscopic signature is essential for process development, quality control, and regulatory submissions.

I. The Strategic Importance of Spectroscopic Analysis in Synthesis

In the multi-step synthesis of complex molecules like Zanamivir, each intermediate must be rigorously characterized. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, confirming that the desired chemical transformations have occurred and that the material is free from significant impurities. This self-validating system of checks is crucial; for instance, the successful reduction of an azide to a primary amine in a precursor like Zanamivir Azide Triacetate Methyl Ester would be unequivocally confirmed by the disappearance of the characteristic azide stretch in the IR spectrum and the appearance of N-H signals in both IR and NMR spectra.

The workflow for comprehensive characterization is a logical progression from confirming the molecular mass to mapping the carbon-hydrogen framework and identifying functional groups.

Caption: Logical workflow for the spectroscopic characterization of a synthetic intermediate.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but DMSO-d₆ may be required if solubility is an issue and is useful for observing exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data

The structure of this compound presents a complex but interpretable ¹H NMR spectrum. The following table outlines the predicted chemical shifts (δ) and multiplicities for key protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| -NH₂ | 1.5 - 3.0 | Broad singlet | Chemical shift and broadness are solvent and concentration-dependent. |